2,3-ジヒドロキシ-3-メチルペンタン酸

概要

説明

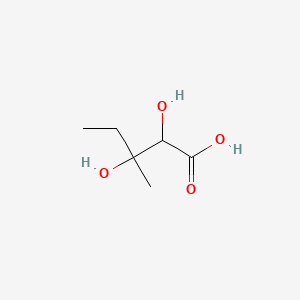

2,3-Dihydroxy-Valerianic Acid is an organic compound belonging to the class of hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. The chemical formula for 2,3-Dihydroxy-Valerianic Acid is C6H12O4, and it has a molecular weight of 148.1571 g/mol

科学的研究の応用

2,3-Dihydroxy-Valerianic Acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or antioxidant agent.

Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.

作用機序

The mechanism of action of 2,3-Dihydroxy-Valerianic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to its observed effects. For example, it may act as an allosteric modulator of certain receptors, influencing their activity and downstream signaling pathways .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2,3-Dihydroxy-3-methylpentanoic acid is synthesized by the action of acetolactate mutase, which converts α-aceto-α-hydroxybutyrate into 3-hydroxy-2-keto-3-methylpentanoate. This intermediate is then reduced by NAD(P)H to form 2,3-Dihydroxy-3-methylpentanoic acid . The compound interacts with dihydroxyacid dehydratase, which catalyzes its conversion into 2-keto-3-methylvalerate and water . These interactions highlight the compound’s role in the isoleucine biosynthesis pathway.

Cellular Effects

2,3-Dihydroxy-3-methylpentanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an intermediate in isoleucine metabolism, it affects the availability of isoleucine and its derivatives, which are essential for protein synthesis and other cellular functions . The compound’s impact on cellular metabolism can influence cell growth, differentiation, and overall cellular health.

Molecular Mechanism

At the molecular level, 2,3-Dihydroxy-3-methylpentanoic acid exerts its effects through specific binding interactions with enzymes involved in the isoleucine biosynthesis pathway. The compound binds to acetolactate mutase and dihydroxyacid dehydratase, facilitating the conversion of intermediates in the pathway . These interactions are crucial for maintaining the flux of metabolites through the pathway and ensuring the efficient synthesis of isoleucine.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2,3-Dihydroxy-3-methylpentanoic acid can influence its effects over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2,3-Dihydroxy-3-methylpentanoic acid can vary with different dosages in animal models. Low to moderate doses of the compound are generally well-tolerated and can enhance isoleucine metabolism . High doses may result in toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to specific tissues . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

2,3-Dihydroxy-3-methylpentanoic acid is involved in the isoleucine biosynthesis pathway. It is synthesized from α-aceto-α-hydroxybutyrate by acetolactate mutase and subsequently reduced to form the compound . The compound is then converted into 2-keto-3-methylvalerate by dihydroxyacid dehydratase . These metabolic pathways are essential for the production of isoleucine and its derivatives, which play critical roles in cellular metabolism.

Transport and Distribution

Within cells, 2,3-Dihydroxy-3-methylpentanoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of the compound within tissues can influence its availability for metabolic processes and its overall biological activity.

Subcellular Localization

2,3-Dihydroxy-3-methylpentanoic acid is localized in specific subcellular compartments, including the cytoplasm and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of the compound can affect its activity and function, including its interactions with enzymes and other biomolecules involved in isoleucine metabolism.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-Valerianic Acid can be achieved through several methods. One common approach involves the hydroxylation of valerianic acid. This process typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions to introduce hydroxyl groups at the 2 and 3 positions of the valerianic acid molecule .

Industrial Production Methods: In an industrial setting, the production of 2,3-Dihydroxy-Valerianic Acid can be optimized through biotechnological processes. For example, the bacterium Klebsiella pneumoniae has been engineered to produce 2,3-Dihydroxy-Valerianic Acid through fermentation. By disrupting specific genes in the metabolic pathway, such as the ilvD gene, the bacterium can accumulate significant amounts of the compound in its culture broth . This method offers a high conversion ratio and final titer, making it suitable for large-scale production.

化学反応の分析

Types of Reactions: 2,3-Dihydroxy-Valerianic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The hydroxyl groups in 2,3-Dihydroxy-Valerianic Acid can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form diols or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols or alcohols .

類似化合物との比較

2,3-Dihydroxy-Valerianic Acid can be compared with other similar compounds, such as:

2,3-Dihydroxyisovalerate: An intermediate in the biosynthesis of valine and leucine, produced by microorganisms like Klebsiella pneumoniae.

2,3-Dihydroxy-3-methylvalerate: A related compound with similar chemical properties but different biological roles.

The uniqueness of 2,3-Dihydroxy-Valerianic Acid lies in its specific hydroxylation pattern and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its role in biological pathways make it a valuable compound for research and industrial applications.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-Dihydroxy-3-methylpentanoic acid involves the oxidation of 3-methyl-2-pentanol to form 2,3-dihydroxy-3-methylpentanal, which is then further oxidized to form the desired product.", "Starting Materials": [ "3-methyl-2-pentanol", "Sodium dichromate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Mix 3-methyl-2-pentanol, sodium dichromate, and sulfuric acid in a flask.", "Step 2: Heat the mixture under reflux for several hours.", "Step 3: Allow the mixture to cool and then add water to the flask.", "Step 4: Extract the organic layer with ether.", "Step 5: Dry the ether layer with anhydrous sodium sulfate.", "Step 6: Remove the ether by evaporation to obtain 2,3-dihydroxy-3-methylpentanal.", "Step 7: Oxidize 2,3-dihydroxy-3-methylpentanal with sodium dichromate and sulfuric acid to form 2,3-Dihydroxy-3-methylpentanoic acid." ] } | |

CAS番号 |

562-43-6 |

分子式 |

C6H12O4 |

分子量 |

148.16 g/mol |

IUPAC名 |

(2R,3R)-2,3-dihydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H12O4/c1-3-6(2,10)4(7)5(8)9/h4,7,10H,3H2,1-2H3,(H,8,9)/t4-,6+/m0/s1 |

InChIキー |

PDGXJDXVGMHUIR-UJURSFKZSA-N |

異性体SMILES |

CC[C@](C)([C@H](C(=O)O)O)O |

SMILES |

CCC(C)(C(C(=O)O)O)O |

正規SMILES |

CCC(C)(C(C(=O)O)O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 2,3-Dihydroxy-3-methylpentanoic acid?

A1: 2,3-Dihydroxy-3-methylpentanoic acid, often abbreviated as DHI, plays a crucial role in the biosynthesis of isoleucine, an essential amino acid. [] It serves as a substrate for the enzyme αβ-dihydroxyacid dehydratase, which catalyzes a key dehydration step in the isoleucine biosynthetic pathway. [, ]

Q2: How does the structure of 2,3-Dihydroxy-3-methylpentanoic acid influence its activity as a substrate for αβ-dihydroxyacid dehydratase?

A2: Studies have shown that the stereochemistry of 2,3-Dihydroxy-3-methylpentanoic acid is crucial for its recognition and activity with the enzyme. Specifically, only the 2R,3R-isomer of DHI supports the growth of isoleucine-requiring strains of Salmonella typhimurium and acts as a substrate for the αβ-dihydroxyacid dehydratase. [] This highlights the stereospecificity of the enzyme, which only utilizes substrates with the 2R configuration. [] Additionally, the size of the alkyl substituent at C-3 significantly impacts enzyme activity. For example, replacing the methyl group with a propyl group greatly reduces activity, while a butyl group almost completely abolishes it. []

Q3: Can you describe the stereospecific mechanism of αβ-dihydroxyacid dehydratase with 2,3-Dihydroxy-3-methylpentanoic acid?

A3: The αβ-dihydroxyacid dehydratase exhibits stereospecificity by removing the proton from C-3 of the substrate that occupies the same stereochemical position as the departing hydroxyl group. [] This suggests a concerted mechanism where proton abstraction and hydroxyl group elimination occur in a coordinated manner.

Q4: Beyond its role in isoleucine biosynthesis, has 2,3-Dihydroxy-3-methylpentanoic acid been found in other natural contexts?

A4: Interestingly, 2,3-Dihydroxy-3-methylpentanoic acid is also found as the esterifying acid of strigosine, a pyrrolizidine alkaloid. [] This finding suggests a potential broader role for this compound in natural product biosynthesis.

Q5: Are there any synthetic routes available for obtaining specific isomers of 2,3-Dihydroxy-3-methylpentanoic acid?

A5: Yes, researchers have successfully synthesized various isomers of 2,3-Dihydroxy-3-methylpentanoic acid. For instance, the (2R,3S)-(-)-2,3-Dihydroxy-3-methylpentanoic acid was synthesized from a sugar derivative, demonstrating the potential for chirally controlled synthesis of this biologically relevant compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

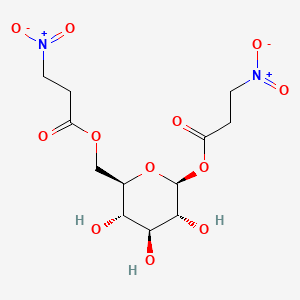

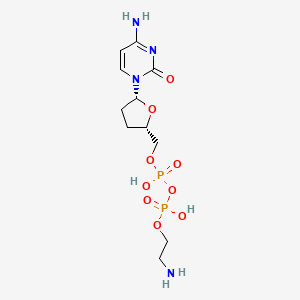

![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)

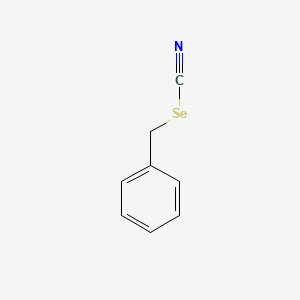

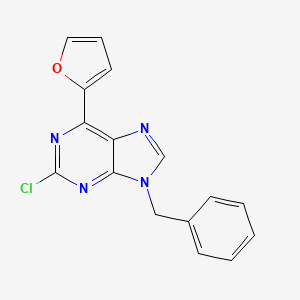

![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)

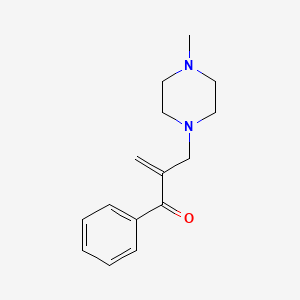

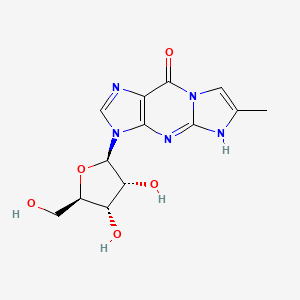

![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)